molecular formula C20H15N3O2 B14458887 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide CAS No. 66358-02-9

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide

Cat. No.: B14458887
CAS No.: 66358-02-9
M. Wt: 329.4 g/mol
InChI Key: RYGOUPFLLGWXII-UHFFFAOYSA-N
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Description

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole ring, followed by acylation to introduce the carboxamide group . Industrial production methods may vary, but they generally involve similar steps with optimizations for yield and purity.

Chemical Reactions Analysis

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar compounds to 3-Oxo-N,1-diphenyl-1,3-dihydro-2H-indazole-2-carboxamide include other indazole derivatives such as:

Properties

CAS No.

66358-02-9

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

3-oxo-N,1-diphenylindazole-2-carboxamide

InChI

InChI=1S/C20H15N3O2/c24-19-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)23(19)20(25)21-15-9-3-1-4-10-15/h1-14H,(H,21,25)

InChI Key

RYGOUPFLLGWXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C(=O)C3=CC=CC=C3N2C4=CC=CC=C4

Origin of Product

United States

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